Cas no 1402667-09-7 (tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate)

tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate
- NCCC1=CC=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C
- 1402667-09-7
- tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate
- EN300-1663607
- SCHEMBL19212323
- tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperazine-1-carboxylate
- CS-0498533
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- Inchi: 1S/C17H27N3O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)15-6-4-14(5-7-15)8-9-18/h4-7H,8-13,18H2,1-3H3
- InChI Key: OMJJPQJLACOBFM-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(C2C=CC(CCN)=CC=2)CC1)=O
Computed Properties
- Exact Mass: 305.21032711g/mol
- Monoisotopic Mass: 305.21032711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 58.8Ų
tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1663607-2.5g |
tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate |
1402667-09-7 | 95% | 2.5g |
$1903.0 | 2023-06-04 | |
Enamine | EN300-1663607-0.1g |
tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate |
1402667-09-7 | 95% | 0.1g |
$337.0 | 2023-06-04 | |
Enamine | EN300-1663607-5000mg |
tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate |
1402667-09-7 | 94.0% | 5000mg |
$2816.0 | 2023-09-21 | |
Aaron | AR028R0K-250mg |
tert-butyl4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate |
1402667-09-7 | 95% | 250mg |
$687.00 | 2025-02-16 | |
Aaron | AR028R0K-5g |
tert-butyl4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate |
1402667-09-7 | 94% | 5g |
$3897.00 | 2023-12-16 | |
Aaron | AR028R0K-100mg |
tert-butyl4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate |
1402667-09-7 | 95% | 100mg |
$489.00 | 2025-02-16 | |
Enamine | EN300-1663607-0.05g |
tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate |
1402667-09-7 | 95% | 0.05g |
$226.0 | 2023-06-04 | |
Enamine | EN300-1663607-10.0g |
tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate |
1402667-09-7 | 95% | 10g |
$4176.0 | 2023-06-04 | |
Enamine | EN300-1663607-1.0g |
tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate |
1402667-09-7 | 95% | 1g |
$971.0 | 2023-06-04 | |
Enamine | EN300-1663607-2500mg |
tert-butyl 4-[4-(2-aminoethyl)phenyl]piperazine-1-carboxylate |
1402667-09-7 | 94.0% | 2500mg |
$1903.0 | 2023-09-21 |
tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate Related Literature
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1. Book reviews
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
Additional information on tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate
Introduction to Tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate (CAS No. 1402667-09-7)
Tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate, identified by its CAS number 1402667-09-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine class, a heterocyclic organic compound featuring a six-membered ring containing one nitrogen atom. The structural features of Tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate make it a promising candidate for various biochemical applications, particularly in the synthesis of novel therapeutic agents.
The molecular structure of this compound incorporates several key functional groups that contribute to its unique chemical properties. The tert-butyl group provides steric hindrance, which can influence the compound's solubility and metabolic stability. The presence of a phenylpiperazine core suggests potential interactions with biological targets such as serotonin receptors, which are critical in the treatment of neurological and psychiatric disorders. Additionally, the carboxylate moiety enhances the compound's solubility in polar solvents, making it suitable for various pharmacokinetic studies.
Recent advancements in drug discovery have highlighted the importance of piperazine derivatives due to their versatility in modulating neurotransmitter systems. Studies have shown that compounds with a phenylpiperazine scaffold can exhibit potent effects on serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7. These receptors are implicated in a wide range of physiological processes, making them attractive targets for therapeutic intervention. The introduction of the 2-aminoethyl side chain further diversifies the pharmacological profile of Tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate, potentially enhancing its binding affinity and selectivity.
In the context of modern pharmaceutical research, the synthesis and characterization of novel piperazine derivatives like Tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate are driven by the need for more effective and targeted treatments for neurological and psychiatric disorders. The compound's unique structural features make it a valuable tool for investigating the mechanisms underlying these conditions. For instance, its ability to interact with serotonin receptors could provide insights into the development of next-generation antidepressants and anxiolytics.
The chemical synthesis of Tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tert-butyl group necessitates careful handling to avoid unwanted side reactions, while the installation of the phenylpiperazine core requires expertise in heterocyclic chemistry. The final step involves the formation of the carboxylate group, which is typically achieved through oxidation or carboxylation reactions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity.
Once synthesized, Tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate undergoes rigorous characterization to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to elucidate its molecular structure. Additionally, computational methods like molecular dynamics simulations and quantum mechanical calculations help predict its biological activity and potential interactions with target proteins.
The pharmacological evaluation of Tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate involves both in vitro and in vivo studies. In vitro assays are conducted to assess its binding affinity to serotonin receptors using radioligand binding assays. These studies provide preliminary evidence of its potential therapeutic efficacy. Subsequently, in vivo studies in animal models allow researchers to evaluate its behavioral effects and pharmacokinetic properties. Such studies are crucial for understanding how the compound behaves within a biological system and for identifying any potential adverse effects.
One of the most exciting aspects of working with compounds like Tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate is the opportunity to explore new drug candidates that address unmet medical needs. The growing body of research on serotonin receptor modulation suggests that this compound could be a valuable asset in developing treatments for depression, anxiety disorders, and other neurological conditions. Furthermore, its unique structural features may inspire new synthetic strategies for designing other bioactive molecules.
The development of novel pharmaceuticals is a complex process that requires collaboration across multiple disciplines. Chemists play a crucial role in designing and synthesizing new compounds like Tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxylate, while biologists focus on understanding their mechanisms of action at the molecular level. Pharmacologists bridge these two areas by translating preclinical findings into clinical applications that benefit patients worldwide.
In conclusion,Tert-butyl 4-4-(2-aminoethyl)phenylpiperazine-1-carboxyllactone (CAS No. 1402667- 09- 7) represents an intriguing chemical entity with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for studying serotonin receptor interactions, and its synthesis showcases advanced organic chemistry techniques. As research continues to uncover new therapeutic applications, compounds like this will undoubtedly play a crucial role in shaping the future of medicine.
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